3-(N-methyl4-methoxybenzenesulfonamido)-N-propylthiophene-2-carboxamide
Description
3-(N-methyl4-methoxybenzenesulfonamido)-N-propylthiophene-2-carboxamide is a thiophene-based sulfonamide derivative characterized by a central thiophene ring substituted with a carboxamide group at position 2, a methyl-4-methoxybenzenesulfonamido group at position 3, and an N-propyl chain. Its molecular formula is C₁₇H₂₁N₃O₄S₂, with a molecular weight of approximately 395.5 g/mol. The compound’s structural complexity and functional diversity make it a candidate for medicinal chemistry research, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-10-17-16(19)15-14(9-11-23-15)18(2)24(20,21)13-7-5-12(22-3)6-8-13/h5-9,11H,4,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELNJHOUPFBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-propylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using propyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is formed by reacting the methoxybenzene derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final compound is obtained by coupling the sulfonamide derivative with the thiophene carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(N-methyl4-methoxybenzenesulfonamido)-N-propylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methoxybenzenesulfonamido)-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene-Sulfonamide Family
Key Compounds and Their Features
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-[(3-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide (CAS: 1115933-60-2) | Thiophene ring with 3-(N-methyl-4-methoxybenzenesulfonamido), 2-carboxamide, and 3-chlorophenylmethyl substituents | Antibacterial (inhibits bacterial folate synthesis), anti-inflammatory (COX inhibition) | Replaces N-propyl with 3-chlorophenylmethyl; enhances lipophilicity and steric bulk |
| 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide | Ethylsulfonyl group at position 4 of benzamido; N-methyl substitution | High selectivity for cyclooxygenase (COX) | Lacks methoxy group and uses ethylsulfonyl instead of methyl-4-methoxybenzenesulfonamido; improved COX-2 selectivity |
| N-(4-methoxyphenyl)thiophene-2-carboxamide | Simplified structure with 4-methoxyphenyl and carboxamide groups | Moderate antimicrobial activity | Absence of sulfonamido and N-propyl groups reduces target specificity |
| 3-{(4-methoxyphenyl)sulfonylamino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide | Dual thiophene rings with sulfonylamino and phenethyl substituents | Anticancer (apoptosis induction) | Additional thiophen-2-yl ethyl chain increases π-π stacking potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
